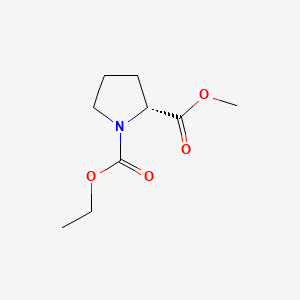

1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate, also known as EMDPC, is an organic compound belonging to the class of pyrrolidines. It is a colorless, crystalline solid with a melting point of 86-87 °C. EMDPC has a wide range of applications in the field of chemistry and it has been used in a variety of scientific research applications.

Scientific Research Applications

Indole Derivatives Synthesis

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have diverse biological activities. Researchers have explored novel methods for synthesizing indoles, including their incorporation into selected alkaloids . The compound could serve as a precursor for indole derivatives, contributing to drug discovery and development.

Antiproliferative Activity

Indole derivatives have demonstrated antiproliferative effects against cancer cells. Researchers have synthesized pyrimidine-derived indole ribonucleosides with potential antiproliferative activity . Investigating the impact of your compound on cell growth and viability could be an exciting avenue for further research.

Carbocyanine Dye Synthesis

1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate can serve as a precursor in the synthesis of carbocyanine dyes. These dyes find applications in fluorescence imaging, staining, and labeling studies . Investigate its role in dye development.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the μ-opioid receptor (mor) and the noradrenaline reuptake transporter . These targets play a crucial role in pain management, with the MOR primarily acting on nociceptive pain and the noradrenergic component acting on neuropathic pain .

Mode of Action

Similar compounds have been shown to act as a μ-opioid receptor (mor) agonist and noradrenaline reuptake inhibitor (nri) . Both mechanisms of action contribute to the overall analgesic effect .

Biochemical Pathways

Similar compounds have been shown to affect the ascending and descending pain pathways .

Pharmacokinetics

Similar compounds have been shown to be effective in the treatment of severe chronic nociceptive, neuropathic, and mixed pain .

Result of Action

Similar compounds have been shown to produce strong analgesic effects . They also result in lower levels of μ-opioid affinity in the pain receptors, thus reducing unpleasant side effects such as nausea, vomiting, and constipation .

properties

IUPAC Name |

1-O-ethyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGTZNCRJOYQK-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC[C@@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723781 |

Source

|

| Record name | 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185246-66-6 |

Source

|

| Record name | 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane](/img/structure/B575145.png)

![Methyl 2-[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-2-pyridin-3-ylacetate](/img/structure/B575159.png)

![Cyclobuta[b]furo[3,2-d]pyridine](/img/structure/B575166.png)